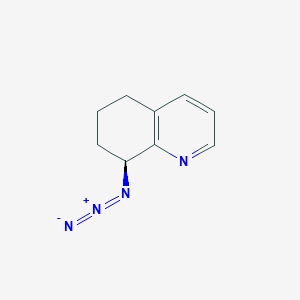
5,6,7,8-Tetrahydro-8alpha-azidoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-8alpha-azidoquinoline is a compound that has been the subject of various synthesis and evaluation studies. It is a tetrahydroquinoline derivative that has been prepared through different synthetic routes, resulting in enantiomerically pure forms. The compound has shown potential for medicinal chemistry due to its structural features and drug-like properties .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline involves several key steps, including lipase-catalyzed kinetic acetylation, mesylation, substitution reactions with various anions, and alkylation. These methods have been utilized to obtain enantiomerically pure forms of the compound, demonstrating the versatility of synthetic approaches in producing this important scaffold .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline has been investigated in the context of its potential as a novel scaffold for medicinal chemistry. The compound exhibits a unique structure, which opens up possibilities for accessing unexplored scaffolds with potential pharmacological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline include mesylation, substitution reactions with azide, thioacetate, and dimethyl malonate anions, as well as alkylation. These reactions have been crucial in obtaining enantiomerically pure forms of the compound, highlighting the significance of these synthetic transformations in the preparation of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline have been evaluated in the context of its potential as a drug-like molecule. The compound has shown promising drug-like properties, indicating its potential for further development in medicinal chemistry. The structural features of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline have been found to be crucial in determining its biopharmaceutical profile, highlighting the importance of its molecular properties in drug discovery .
Relevant Case Studies
The synthesis and early ADME evaluation of 5,6,7,8-Tetrahydro-8alpha-azidoquinoline have provided valuable insights into the potential of this compound as a novel scaffold for medicinal chemistry. The compound's unique structure and drug-like properties have been the focus of various case studies, demonstrating its potential for further exploration in drug discovery and development .
References
- Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines
- Synthesis and Early ADME Evaluation of a Novel Scaffold, Tetrahydro-6H-pyrido[3,2-b]azepin-6-one
- Progress in the Chemistry of Tetrahydroquinolines.
Aplicaciones Científicas De Investigación
Anti-corrosion Applications
Research has shown that derivatives of 8-hydroxyquinoline, which share structural similarities with 5,6,7,8-Tetrahydro-8alpha-azidoquinoline, have been investigated for their anti-corrosion properties. These compounds have demonstrated significant effectiveness in protecting mild steel in acidic media, acting as cathodic inhibitors and showing a mixed-type effect at higher concentrations. The inhibition efficiency was found to be as high as 90% for some derivatives, indicating their potential in corrosion prevention applications (Douche et al., 2020).
Green Chemistry and Synthesis
A novel and eco-friendly approach for constructing multi-functionalized benzenes, including derivatives of tetrahydroquinoline, has been explored. This involves cyclization of readily available reactants under environmentally benign conditions, highlighting the compound's role in the development of green chemistry practices and the synthesis of bioactive molecules (Damera & Pagadala, 2023).
Medicinal Chemistry
In medicinal chemistry, enantiomerically pure derivatives of tetrahydroquinoline have been prepared, showcasing their significance in the synthesis of pharmacologically active compounds. These derivatives have been used to produce substituted products in enantiomerically pure forms, indicating their potential in drug development and therapeutic applications (Uenishi & Hamada, 2002).
Photoisomerization Studies
A series of azoquinoline derivatives, related structurally to the compound , were studied for their photoinduced optical anisotropy, demonstrating the effect of substituents on the kinetics of thermal cis-trans isomerization. These findings are pertinent to the development of materials and sensors that utilize photoisomerization processes (Bujak et al., 2020).
Biopharmaceutical Profiling
Tetrahydroquinoline derivatives have also been evaluated for their biopharmaceutical properties, showing a strong structural dependency on drug-like characteristics. This research opens up new avenues for exploring novel scaffolds in medicinal chemistry, aimed at discovering compounds with favorable drug profiles (Muylaert et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(8S)-8-azido-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRZQMSCHXLGEU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8S)-8-azido-5,6,7,8-tetrahydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)
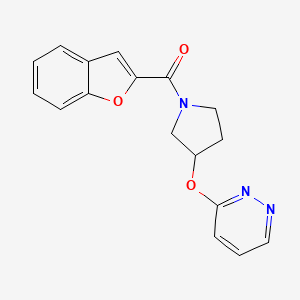
![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)


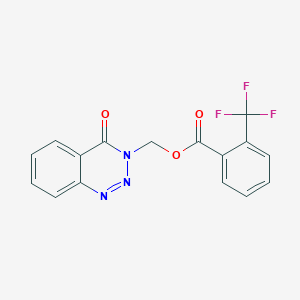
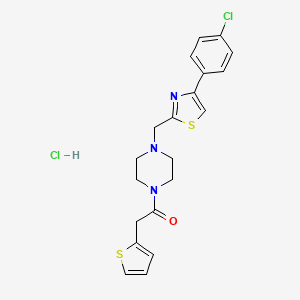
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)
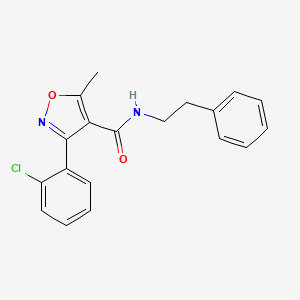
![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)
![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)